2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized to explore their antimicrobial activities. These compounds, synthesized via acetylation and treatment with triethyl amine and formamide, were characterized by spectroscopic and elemental analysis data. They were screened against susceptible and resistant Gram-positive and Gram-negative bacteria, with a standard antibiotic drug purinthol as control. The study also interpreted the quantitative structure-activity relationship in terms of molecular refractive index parameters and Hammett substituent constant (Pratibha Sharma, Shikha Sharma, & N. Rane, 2004).
Photolytic Transformation Study
The photolytic transformation of diclofenac and its transformation products in aqueous solutions was studied, highlighting a previously unreported transformation product. This study demonstrates the potential pathway of diclofenac transformation and its implications for environmental degradation processes (L. Eriksson, Jesper Svanfelt, & L. Kronberg, 2010).
Effects of Substituents in Syntheses
Research on the effects of substituents in the syntheses of 4,5-dihydro-3H-naphtho[1,8-bc]furans showed how substituents influence the production of furans and lactones. This work provides insights into how steric effects and electron-withdrawing atoms affect chemical reactions, which is crucial for designing specific chemical synthesis pathways (Sakaaki Horaguchi, M. Hara, & Tsuneo Suzuki, 1982).
Ureido Sugars Synthesis
The synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, showcases the application of the compound in synthesizing biologically relevant molecules. This research expands the toolkit for creating molecules with potential biological and pharmaceutical applications (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).
Properties
IUPAC Name |
2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-19-12-11(13(23)18-15(19)24)20(8-10(21)22)14(17-12)16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17)(H,21,22)(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPSCVXWBWZZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.